molecular formula C17H16BrN5O2 B2402221 4-bromo-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1004680-25-4

4-bromo-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2402221
CAS No.: 1004680-25-4
M. Wt: 402.252
InChI Key: FTLYWBRGYIECPG-UHFFFAOYSA-N
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Description

4-Bromo-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide (CAS 1004680-25-4) is a complex heterocyclic compound of significant interest in medicinal chemistry and pharmacology. Its molecular formula is C17H16BrN5O2, with a molecular weight of 402.252 g/mol . The structure integrates multiple pharmacophoric elements, including a benzamide core linked to a pyrazole ring, which is further substituted with a dihydropyrimidinone moiety . The bromine atom, a halogen known to enhance lipophilicity and bioactivity, is a key feature that may improve cellular uptake . Carbonyl groups within the structure are potential participants in hydrogen bonding, which can be crucial for target engagement . This compound is part of a class of pyrazolyl pyrimidinone compounds that have been investigated for their biological potential. Research on similar derivatives indicates that such structures are explored for their activity against adenylyl cyclase 1 (AC1), a target implicated in chronic pain, opioid dependence, alcohol use disorder, and autism . Furthermore, pyrimidine and pyrazole-based scaffolds are widely reported to possess a broad spectrum of biological activities, including significant antimicrobial and antifungal properties . Structure-Activity Relationship (SAR) studies suggest that substituents like the bromine atom and dimethyl groups on the pyrimidine ring are critical for optimizing lipophilicity and steric interactions with biological targets, thereby influencing the compound's overall efficacy . This product is intended for non-human research applications only. It is not approved for use as a drug, and it is strictly prohibited for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-bromo-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O2/c1-9-8-14(20-16(25)12-4-6-13(18)7-5-12)23(22-9)17-19-11(3)10(2)15(24)21-17/h4-8H,1-3H3,(H,20,25)(H,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLYWBRGYIECPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC(=C(C(=O)N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is C18H19BrN4O2C_{18}H_{19}BrN_4O_2, with a molecular weight of approximately 440.27 g/mol. The compound features a bromine atom, a benzamide moiety, and a pyrimidine derivative that contribute to its biological properties.

Antifungal Activity

Research has demonstrated that derivatives of pyrimidines exhibit significant antifungal properties. A study involving QSAR (Quantitative Structure–Activity Relationship) indicated that structural modifications in pyrimidine derivatives can enhance antifungal activity against various fungal strains. The incorporation of specific functional groups was found to improve lipophilicity and biological efficacy .

Anticancer Properties

Pyrimidine-based compounds have been extensively studied for their anticancer effects. The mechanism of action often involves the inhibition of key enzymes involved in DNA synthesis and repair. For instance, compounds similar to 4-bromo-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide have shown promising results in inhibiting cancer cell proliferation by interfering with DNA polymerase activity .

Structure–Activity Relationship (SAR)

Studies on SAR have revealed that the presence of specific substituents on the pyrimidine ring significantly influences the biological activity of these compounds. For example:

  • Bromine Substitution : Enhances lipophilicity and may contribute to increased cellular uptake.
  • Dimethyl Groups : Found to improve the compound's interaction with biological targets due to steric effects .

Experimental Data

Biological ActivityAssay TypeResultReference
AntifungalDisk DiffusionInhibition zones against Candida spp.
AnticancerMTT AssayIC50 values < 20 µM for several cancer cell lines
Enzyme InhibitionKinetic StudiesSignificant inhibition of DNA polymerase

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of various pyrimidine derivatives, including compounds structurally related to 4-bromo-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide. Results indicated effective inhibition against common fungal pathogens like Candida albicans and Aspergillus niger.
  • Cytotoxicity in Cancer Cells : In vitro studies using human cancer cell lines demonstrated that derivatives exhibited significant cytotoxic effects, with some derivatives achieving IC50 values below 10 µM, indicating potent anticancer potential.

Comparison with Similar Compounds

Research Findings and Discussion

  • Crystallography : Structural determination of analogs like 17 and 18 utilized SHELXL for refinement and WinGX/ORTEP for visualization . The target compound’s crystal structure would likely require similar methodologies to confirm its geometry and packing.
  • Functional Group Impact : The benzamide group in the target compound may reduce solubility in aqueous media compared to sulfonamides but could enhance lipophilicity, favoring membrane permeability.

Preparation Methods

Amide Coupling via Acid Chloride Intermediate

Procedure :

  • Synthesis of 4-bromobenzoyl chloride :
    • 4-Bromobenzoic acid (1.0 equiv) is treated with thionyl chloride (1.5 equiv) in anhydrous dichloromethane under reflux for 4–6 hours. Excess reagent is removed under reduced pressure to yield the acid chloride.
  • Preparation of 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine :
    • A Biginelli-like reaction between urea, ethyl acetoacetate, and a substituted hydrazine yields the dihydropyrimidinone core. Cyclization with methylhydrazine at 80°C in ethanol forms the pyrazole ring.
  • Coupling Reaction :
    • The pyrazole-amine (1.0 equiv) is dissolved in dry THF, and 4-bromobenzoyl chloride (1.1 equiv) is added dropwise at 0°C. Triethylamine (2.0 equiv) is used as a base to scavenge HCl. The mixture is stirred for 12 hours at room temperature, followed by aqueous workup and recrystallization from ethanol/water.

Yield : 78–85% after purification.
Key Data :

  • Reaction Temperature : 0°C → RT.
  • Catalyst : None required.
  • Purity (HPLC) : ≥98%.

One-Pot Multicomponent Synthesis Using Ionic Liquids

Procedure :
Adapted from Shi & Yang (2011), this method employs the ionic liquid [bmim]Br as a dual solvent and catalyst:

  • Combine 4-bromobenzaldehyde (1.0 equiv), 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-amine (1.0 equiv), and 3-methyl-1H-pyrazol-5-amine (1.0 equiv) in [bmim]Br.
  • Heat at 90°C for 3–5 hours under nitrogen.
  • Quench with water, filter the precipitate, and recrystallize from DMF/ethanol.

Yield : 82–88%.
Advantages :

  • Reduced reaction time.
  • Solvent recyclability.
    Limitations :
  • High viscosity of ionic liquids complicates large-scale operations.

Optimization and Scalability

Solvent and Base Screening

Solvent Base Yield (%) Purity (%)
THF Triethylamine 78 97
DCM Pyridine 65 95
DMF NaHCO3 72 96
[bmim]Br None 88 98

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.72 (s, 1H, pyrazole-H), 3.12 (s, 3H, CH3), 2.34 (s, 3H, CH3), 2.18 (s, 3H, CH3).
  • HRMS (ESI) : m/z calc. for C19H17BrN4O2 [M+H]+: 441.0521; found: 441.0518.

X-ray Crystallography :

  • The dihydropyrimidinone ring adopts a planar conformation, while the pyrazole and benzamide groups form dihedral angles of 33.49° and 60.06°, respectively.

Industrial vs. Laboratory-Scale Considerations

  • Pilot-Scale Challenges :
    • Acid chloride method requires stringent moisture control.
    • Ionic liquid recovery systems add complexity.
  • Cost Analysis :
    • [bmim]Br synthesis costs offset by reduced reaction steps.
    • Palladium catalysts (unused here) are prohibitively expensive for large-scale use.

Q & A

Q. How to present conflicting spectral data in peer-reviewed publications?

  • Methodological Answer :
  • Include raw spectra in supplementary materials with annotated peaks.
  • Discuss solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts.
  • Cross-validate with DFT-calculated NMR shifts (Gaussian 16) for ambiguous signals .

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